molecular formula C11H14N2O3S B1454696 1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid CAS No. 1286732-67-9

1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid

Cat. No.: B1454696
CAS No.: 1286732-67-9
M. Wt: 254.31 g/mol
InChI Key: BVOJWVOISSTHCH-UHFFFAOYSA-N
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Description

1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H14N2O3S. It is known for its unique structure, which includes a piperidine ring substituted with a thienylamino group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid typically involves the reaction of piperidine-4-carboxylic acid with 2-thienyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The thienylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Furylamino)carbonyl]piperidine-4-carboxylic acid
  • 1-[(2-Pyridylamino)carbonyl]piperidine-4-carboxylic acid
  • 1-[(2-Benzylamino)carbonyl]piperidine-4-carboxylic acid

Uniqueness

1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-10(15)8-3-5-13(6-4-8)11(16)12-9-2-1-7-17-9/h1-2,7-8H,3-6H2,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOJWVOISSTHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)NC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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